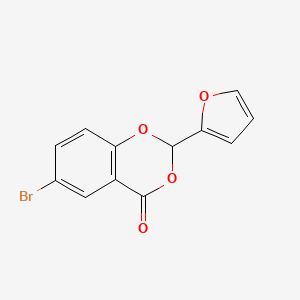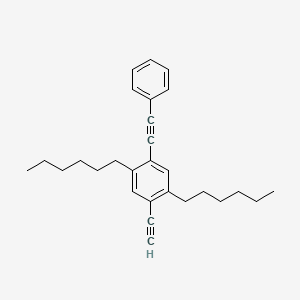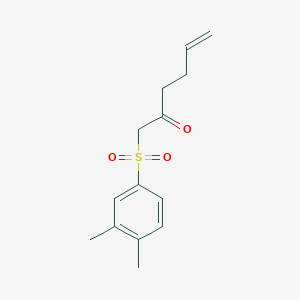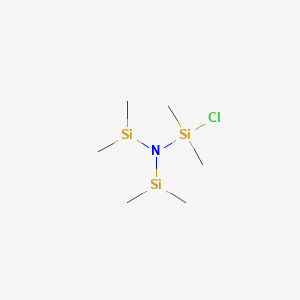
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure Thiazoles are known for their significant biological activities and are found in various pharmaceuticals, agrochemicals, and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-bromoacetyl derivatives with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often require refluxing in ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with varying biological activities.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups, while oxidation and reduction can lead to thiazole oxides or reduced thiazoles.
Scientific Research Applications
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α), leading to their anticancer and anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole, 4,5-dihydro-2-phenyl-: Lacks the iodomethyl group, which may affect its reactivity and biological activity.
Thiazole, 4,5-dihydro-5-(bromomethyl)-2-phenyl-: Similar structure but with a bromomethyl group instead of iodomethyl, which can influence its chemical properties and applications.
Uniqueness
The presence of the iodomethyl group in Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- makes it unique compared to other thiazole derivatives. This group can participate in specific substitution reactions, leading to a diverse range of derivatives with potential biological activities. Additionally, the phenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
CAS No. |
906451-57-8 |
|---|---|
Molecular Formula |
C10H10INS |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H10INS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
QAMCWYLLRVWNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)C2=CC=CC=C2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)


phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)

